Quinupramine

描述

喹硫平是一种三环类抗抑郁药,主要在欧洲用于治疗抑郁症。 它以其药理特性而闻名,包括强烈的毒蕈碱乙酰胆碱受体和组胺 H1 受体拮抗作用,中等的 5-HT2 受体拮抗作用,以及弱的 5-羟色胺和去甲肾上腺素再摄取抑制 .

准备方法

合成路线和反应条件: 喹硫平的合成涉及 11-喹啉-3-基-5,6-二氢苯并b苯并氮杂卓与各种试剂在受控条件下的反应。确切的合成路线和反应条件属于专有信息,在公开文献中没有广泛发表。

工业生产方法: 喹硫平的工业生产通常涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。该过程可能包括纯化、结晶和质量控制等步骤,以满足药品标准。

反应类型:

氧化: 喹硫平可以发生氧化反应,尤其是在其结构中的氮原子上。

还原: 还原反应可能发生,特别是在还原剂存在的情况下。

取代: 喹硫平可以参与取代反应,其中分子中的官能团被其他基团取代。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤素、烷基化试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生 N-氧化物,而还原可能会产生仲胺。

科学研究应用

Scientific Research Applications

Quinupramine has been investigated for various therapeutic applications beyond depression, including:

- Major Depressive Disorder (MDD) : this compound has shown significant antidepressant activity in clinical trials, particularly in hospitalized patients. A multicenter study involving 364 patients demonstrated rapid onset of action (approximately 8 days) and a favorable side effect profile compared to other antidepressants .

- Anxiety Disorders : Preliminary studies suggest potential efficacy in treating anxiety disorders, although more research is needed to establish definitive conclusions.

- Pain Management : this compound's interaction with neurotransmitter systems may provide insights into its potential use in managing chronic pain conditions.

- Neurological Disorders : Investigations into this compound's effects on various neurological conditions are ongoing, given its unique mechanism of action that may influence neurochemical pathways.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that contribute to its clinical effectiveness:

- Bioavailability : The oral bioavailability of this compound is approximately 75%, with minimal interindividual variation noted in healthy subjects .

- Half-Life : The apparent terminal half-life ranges from 28.8 to 33.5 hours, allowing for once-daily dosing .

- Distribution : High volume of distribution (34.2 L/kg) indicates extensive central nervous system penetration, which is crucial for its antidepressant effects .

Comparative Efficacy and Side Effects

This compound has been compared with other tricyclic antidepressants (TCAs) and newer agents such as selective serotonin reuptake inhibitors (SSRIs):

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Tricyclic Antidepressant | Norepinephrine and serotonin reuptake inhibitor | Balanced serotonergic and noradrenergic activity |

| Amitriptyline | Tricyclic Antidepressant | Norepinephrine and serotonin reuptake inhibitor | Strong anticholinergic effects |

| Nortriptyline | Tricyclic Antidepressant | Norepinephrine reuptake inhibitor | Less sedating than amitriptyline |

| Clomipramine | Tricyclic Antidepressant | Primarily serotonin reuptake inhibitor | Significant serotonergic activity |

This compound's balanced activity may lead to a more favorable side effect profile compared to traditional TCAs, which are often associated with anticholinergic effects.

Case Studies

Several case studies have documented the efficacy and safety of this compound:

- Multicenter Study on Depression :

-

Long-term Effects Study :

- Focused on patients treated with this compound over extended periods.

- Findings suggested sustained efficacy with manageable side effects, contributing to its potential as a long-term treatment option for MDD.

- Pharmacokinetic Analysis :

作用机制

喹硫平的主要作用机制是拮抗毒蕈碱乙酰胆碱受体和组胺 H1 受体。它也中等程度地拮抗 5-HT2 受体,并弱抑制 5-羟色胺和去甲肾上腺素的再摄取。 这些作用导致突触间隙中这些神经递质的水平升高,从而有助于其抗抑郁作用 .

类似化合物:

丙咪嗪: 另一种作用机制相似但受体结合谱不同的三环类抗抑郁药。

地昔帕明: 以其强烈的去甲肾上腺素再摄取抑制而闻名。

地美西平: 结构和功能相似,但药代动力学性质不同。

喹硫平的独特性: 喹硫平独特之处在于它结合了强烈的抗胆碱能和抗组胺特性、中等程度的 5-HT2 受体拮抗作用以及弱的 5-羟色胺和去甲肾上腺素再摄取抑制。 这种特性使其在某些类型需要刺激的抑郁症中特别有效 .

相似化合物的比较

Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different receptor binding profile.

Desipramine: Known for its strong norepinephrine reuptake inhibition.

Demexiptiline: Similar in structure and function but with distinct pharmacokinetic properties.

Uniqueness of Quinupramine: this compound is unique in its combination of strong anticholinergic and antihistamine properties, moderate 5-HT2 receptor antagonism, and weak serotonin and norepinephrine reuptake inhibition. This profile makes it particularly effective in certain types of depression where stimulation is beneficial .

生物活性

Quinupramine, a tricyclic antidepressant, has garnered attention for its unique pharmacological properties and biological activities. This article delves into its mechanisms of action, receptor binding profiles, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound's primary mechanism is linked to its interaction with neurotransmitter systems in the central nervous system (CNS). It exhibits a high affinity for various receptors, which contributes to its antidepressant effects:

- Serotonin Receptors : this compound influences the central serotonin system, particularly through down-regulation of serotonin S2 receptors after repeated administration .

- Cholinergic and Histaminergic Systems : It has shown significant binding affinity for muscarinic cholinergic and histamine H1 receptors in rat brain studies . This receptor profile suggests that this compound may modulate cholinergic and histaminergic neurotransmission, which can be relevant in treating mood disorders.

Pharmacokinetics and Bioavailability

Research has demonstrated the pharmacokinetic properties of this compound, particularly regarding its absorption and bioavailability when administered through different routes:

- A study utilizing an ethylene-vinyl acetate (EVA) matrix indicated that this compound's percutaneous absorption was significantly enhanced by the addition of certain permeation enhancers. The relative bioavailability was approximately 2.81 times higher with polyoxyethylene-2-oleyl ether compared to a non-enhanced EVA matrix .

- Histological examinations revealed that the skin treated with the EVA matrix containing enhancers exhibited a loosely layered stratum corneum, facilitating better drug delivery .

Biological Activity Against Pathogens

Beyond its antidepressant properties, this compound derivatives have shown promising antimicrobial activity. A study synthesized novel quinuclidinium compounds that exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria:

| Compound | MIC (μg/mL) against Pseudomonas aeruginosa | MIC (μg/mL) against Klebsiella pneumoniae |

|---|---|---|

| Compound 10 | 0.25 | 0.50 |

| Compound 5 | 0.25 | 1.00 |

| Gentamicin | 64 | 8 |

The results indicated that compound 10 was particularly effective, showing MIC values significantly lower than those of gentamicin, highlighting its potential as an alternative treatment for multidrug-resistant infections .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of this compound's biological activity:

- Antidepressant Efficacy : In clinical settings, this compound has been evaluated for its effectiveness in treating major depressive disorder. Its unique receptor binding profile suggests it may offer benefits over traditional antidepressants by addressing multiple neurotransmitter systems simultaneously.

- Antimicrobial Applications : The antimicrobial properties of this compound derivatives are under investigation for potential use in treating infections caused by resistant bacterial strains. The promising results from in vitro studies warrant further research into their clinical applicability.

属性

IUPAC Name |

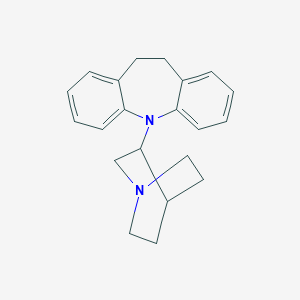

11-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)23(19)21-15-22-13-11-18(21)12-14-22/h1-8,18,21H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBQCKFFSPGEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N3C4=CC=CC=C4CCC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865608 | |

| Record name | Quinupramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31721-17-2 | |

| Record name | Quinupramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinupramine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinupramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinupramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinupramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O61HFF4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。